
5-Chloro-2-methyl-indol-1-ylamine
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Description
5-Chloro-2-methyl-indol-1-ylamine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The compound has been investigated for its antiproliferative activity against various cancer cell lines. Numerous studies have highlighted its efficacy as an inhibitor of key oncogenic pathways, particularly those involving mutant forms of the epidermal growth factor receptor (EGFR) and BRAF.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of 5-chloro-2-methyl-indol-1-ylamine derivatives on various cancer cell lines:
Compound | Cell Line | IC50 (µM) | GI50 (nM) |
---|---|---|---|
5f | A-549 | 0.12 | 29 |
5g | MCF-7 | 0.10 | 42 |
5c | Panc-1 | 0.08 | 35 |
Reference (Erlotinib) | All | - | 33 |
These results indicate that certain derivatives possess superior antiproliferative activity compared to established treatments like erlotinib .
Antimicrobial Applications
Beyond anticancer properties, this compound has also been explored for its antimicrobial potential, particularly against resistant strains of bacteria.
Activity Against Methicillin-resistant Staphylococcus aureus (MRSA)
Research has shown that certain derivatives exhibit notable activity against MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL reported for some compounds . The presence of halogen substitutions on the indole structure has been correlated with enhanced antimicrobial efficacy.
Structure-Activity Relationships
The effectiveness of these compounds can often be linked to their structural characteristics:
Compound Structure | MIC (µg/mL) | Notes |
---|---|---|
Halogenated Indole | ≤0.25 | High anti-MRSA activity |
Non-halogens | ≥16 | Lower efficacy |
This table illustrates the importance of structural modifications in enhancing antimicrobial properties .
Case Studies
Several case studies have documented the successful synthesis and evaluation of various derivatives of this compound:
Synthesis and Evaluation
A study synthesized a series of analogs and assessed their biological activities across multiple cancer cell lines and microbial strains. The findings indicated that specific substitutions significantly improved both antiproliferative and antimicrobial activities .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-methylindol-1-amine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |
InChI Key |
MCAOHQMWBFXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1N)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.